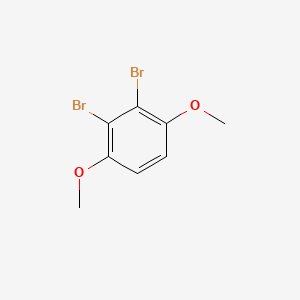

2,3-Dibromo-1,4-dimethoxybenzene

描述

Nomenclature and Structural Representations of 2,3-Dibromo-1,4-dimethoxybenzene

The precise identification and representation of a chemical compound are crucial for unambiguous scientific communication. For this compound, standardized naming conventions and machine-readable identifiers provide a universal language for chemists and researchers.

IUPAC Naming Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is This compound . sigmaaldrich.comnih.govamericanelements.com This name is derived by identifying the parent structure as a benzene (B151609) ring substituted with two methoxy (B1213986) (-OCH₃) groups and two bromine (-Br) atoms. The locants (1, 4 for methoxy and 2, 3 for bromo) indicate the specific positions of these substituents on the benzene ring, ensuring a unique and descriptive name.

Canonical SMILES and InChI/InChIKey

To facilitate database searching and computational chemistry applications, several linear notation systems are used. The Canonical Simplified Molecular-Input Line-Entry System (SMILES) and the IUPAC International Chemical Identifier (InChI) and its hashed version, the InChIKey, are the most common.

| Identifier | String |

| Canonical SMILES | COC1=C(C(=C(C=C1)OC)Br)Br nih.gov |

| InChI | InChI=1S/C8H8Br2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 sigmaaldrich.comnih.gov |

| InChIKey | VKYGKMRHYONFBP-UHFFFAOYSA-N sigmaaldrich.comnih.gov |

Table 1: Structural Identifiers for this compound

Substituent Effects on Benzene Ring Aromaticity

The reactivity and electronic properties of the benzene ring in this compound are significantly influenced by its four substituents. These effects are a combination of inductive and resonance effects.

Methoxy Groups (-OCH₃): The oxygen atoms in the methoxy groups are more electronegative than carbon and thus exert an electron-withdrawing inductive effect. libretexts.org However, the non-bonding electron pairs on the oxygen atoms can be donated into the aromatic ring through p-π conjugation (a resonance effect). msu.eduminia.edu.eg This resonance effect is dominant, making the methoxy groups strong activating substituents that increase the electron density of the benzene ring, particularly at the ortho and para positions. libretexts.orglibretexts.org This activation makes the ring more susceptible to electrophilic attack compared to unsubstituted benzene. msu.edu

Bromine Atoms (-Br): Halogens like bromine are highly electronegative and strongly withdraw electron density from the benzene ring through the inductive effect. libretexts.org While they also possess lone pairs that can be donated via resonance, their inductive effect is much stronger. libretexts.org Consequently, bromine atoms are deactivating substituents, making the ring less reactive towards electrophiles. msu.edu Despite being deactivators, halogens are an exception to the general trend and are considered ortho, para-directors. minia.edu.eglibretexts.org

Contextual Significance within Organic Chemistry

Substituted aromatic compounds are cornerstones of organic synthesis, acting as precursors for a vast array of complex molecules. This compound holds particular importance due to its specific pattern of functionalization.

Role as a Dihaloaromatic Building Block

The presence of two bromine atoms makes this compound a valuable dihaloaromatic building block. The carbon-bromine bonds serve as reactive handles for a variety of transformations, most notably metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 2 and 3 positions, providing a pathway to extend the molecular framework. The ability to selectively react one or both bromine atoms offers a route to stepwise functionalization, further enhancing its synthetic utility.

Importance in Functionalized Aromatic Systems

This compound is a key intermediate in the synthesis of more complex and highly functionalized aromatic systems. wku.edu Its structure allows for its participation in various chemical reactions, including nucleophilic aromatic substitution and oxidation. For instance, it can be used to synthesize sulfur-containing quinone derivatives and other complex structures. researchgate.net The strategic placement of the bromo and methoxy groups allows chemists to construct elaborate molecules with specific electronic and steric properties, which is essential in fields like materials science and medicinal chemistry. For example, related dibromo-dimethoxybenzene isomers are used as intermediates in the synthesis of materials for molecular switches and transistors. researchgate.netnih.gov The compound has also been utilized in the synthesis of larger, multi-ring aromatic structures. nih.govresearchgate.netiucr.org

Applications in Medicinal Chemistry Intermediates

The structural framework of this compound makes it a valuable precursor in the synthesis of molecules with potential therapeutic applications. The presence of two reactive bromine atoms allows for selective functionalization, enabling the introduction of diverse pharmacophores and the exploration of structure-activity relationships (SAR).

One notable area of application is in the development of protein degrader building blocks. calpaclab.com Furthermore, research has demonstrated its utility in constructing complex, multi-ring systems that, after further modification such as demethylation to the corresponding bromophenol, are investigated for their biological activities. nih.govresearchgate.net The synthesis of 2,3-Dibromo-1-[4-(2,3-dibromo-4,5-dimethoxybenzyl)-2,5-dimethoxybenzyl]-4,5-dimethoxybenzene is a prime example of how this core structure can be elaborated into larger, intricate molecules designed for SAR studies. nih.govresearchgate.net These studies are crucial in medicinal chemistry for optimizing the biological efficacy and pharmacological properties of lead compounds.

Overview of Research Trajectories for this compound

The scientific community's interest in this compound has spurred research across several key areas, from refining its synthesis to exploring its reactivity and integration into novel materials.

Synthetic Methodologies and Route Optimization

The primary and most direct route to this compound is through the electrophilic bromination of its precursor, 1,4-dimethoxybenzene (B90301). rsc.orgchemicalbook.com This reaction is typically carried out using elemental bromine in a suitable solvent, such as acetic acid. A significant optimization of this method involves the addition of potassium acetate. This salt acts as a scavenger for the hydrogen bromide (HBr) gas produced during the reaction, which can otherwise lead to side reactions and lower yields.

Alternative synthetic strategies often focus on the principles of electrophilic aromatic substitution. For instance, the Friedel-Crafts alkylation of similar dimethoxybenzene systems illustrates a common approach to introducing alkyl groups onto the aromatic ring, a reaction governed by the activating nature of the methoxy substituents. rsc.org Research into multi-gram scale synthesis of related bromo-dimethoxybenzene derivatives highlights the ongoing efforts to develop efficient and scalable routes to these valuable intermediates. rsc.org

| Starting Material | Reagents | Product | Key Features |

| 1,4-Dimethoxybenzene | Bromine, Acetic Acid | This compound | Direct electrophilic bromination. |

| 1,4-Dimethoxybenzene | Bromine, Acetic Acid, Potassium Acetate | This compound | Improved yield due to HBr scavenging. |

| 1,4-Dimethoxybenzene | t-Butyl alcohol, Sulfuric Acid | 1,4-Di-t-butyl-2,5-dimethoxybenzene | Example of Friedel-Crafts alkylation on a related system. |

Reactivity Profiles and Mechanistic Investigations

The reactivity of this compound is dictated by the interplay of its functional groups. The electron-donating methoxy groups activate the benzene ring towards electrophilic attack, while the bromine atoms serve as versatile handles for a range of transformations. youtube.com

The bromine atoms are particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. researchgate.netmdpi.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the connection of the dibromodimethoxybenzene core to other molecular fragments. This capability is crucial for building the complex carbon skeletons often found in pharmaceuticals and functional materials.

Mechanistically, the reaction pathways can be directed by the specific reagents and conditions employed. For example, the bromine atoms can be replaced through nucleophilic aromatic substitution, or the entire aromatic system can participate in cycloaddition reactions. The methoxy groups can also be cleaved to yield the corresponding hydroquinone, opening up another avenue for derivatization.

Integration into Advanced Materials and Supramolecular Assemblies

The unique electronic and structural characteristics of this compound and its derivatives make them attractive building blocks for the construction of advanced materials and supramolecular structures. The ability to undergo polymerization and participate in self-assembly processes is of particular interest.

Derivatives of dibromo-dimethoxybenzene have been utilized in the synthesis of conjugated polymers, such as poly(p-phenylene vinylene)s (PPVs). kpi.ua These materials are known for their interesting optoelectronic properties and have potential applications in light-emitting diodes (LEDs) and other organic electronic devices. The synthesis of polymers from related dimethoxybiphenyl diamines has also been explored for potential biological applications. kashanu.ac.ir

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-dibromo-1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYGKMRHYONFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564931 | |

| Record name | 2,3-Dibromo-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5030-61-5 | |

| Record name | 2,3-Dibromo-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone in the structural analysis of organic compounds, providing unparalleled insight into the chemical environment of individual nuclei.

This would theoretically result in two signals in the ¹H NMR spectrum: a singlet for the six methoxy (B1213986) protons and a singlet for the two aromatic protons. The exact chemical shifts would be influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effects of the methoxy groups.

Table 1: Predicted ¹H NMR Data for 2,3-Dibromo-1,4-dimethoxybenzene

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (H-5, H-6) | ~ 7.0 | Singlet | 2H |

| Methoxy (-OCH₃) | ~ 3.9 | Singlet | 6H |

Note: These are predicted values and may differ from experimental data.

Similar to the proton NMR data, comprehensive, publicly accessible ¹³C NMR spectral data for this compound is limited. However, an analysis of the carbon framework allows for the prediction of the number and types of carbon signals. The molecule has four distinct types of carbon atoms in the aromatic ring and one type for the methoxy carbons.

The carbon atoms directly bonded to the bromine atoms (C-2 and C-3) would be significantly downfield due to the halogen's electronegativity. The carbons bearing the methoxy groups (C-1 and C-4) would also be downfield, while the protonated carbons (C-5 and C-6) would appear at a higher field.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| C-1, C-4 (C-O) | ~ 150-155 |

| C-2, C-3 (C-Br) | ~ 115-120 |

| C-5, C-6 (C-H) | ~ 110-115 |

| Methoxy (-OCH₃) | ~ 55-60 |

Note: These are predicted values and may differ from experimental data.

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): In the case of this compound, a COSY spectrum would be expected to show no cross-peaks in the aromatic region, as the two aromatic protons are isolated from each other. This lack of correlation would support the 2,3-dibromo substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum directly correlates protons to the carbons they are attached to. For this molecule, it would show a cross-peak between the aromatic proton signal and the corresponding aromatic carbon signal (C-5 and C-6), and another cross-peak between the methoxy proton signal and the methoxy carbon signal.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its characteristic vibrational modes.

While a specific FT-IR spectrum for this compound is not widely published, the expected characteristic absorption bands can be inferred from its functional groups. Key vibrational modes would include:

C-H stretching (aromatic): Around 3100-3000 cm⁻¹

C-H stretching (aliphatic, from methoxy groups): Around 2950-2850 cm⁻¹

C=C stretching (aromatic ring): Multiple bands in the 1600-1450 cm⁻¹ region.

C-O stretching (aryl ether): Strong bands in the 1250-1000 cm⁻¹ region.

C-Br stretching: Typically in the 600-500 cm⁻¹ region, though often weak and can be difficult to assign definitively.

Table 3: Predicted FT-IR Characteristic Vibrations for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2950-2850 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| Aryl C-O Stretch | 1250-1000 | Strong |

| C-Br Stretch | 600-500 | Weak-Medium |

Note: These are predicted values and may differ from experimental data.

Raman spectroscopy often provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, a Raman spectrum would be expected to show strong signals for the symmetric stretching of the benzene (B151609) ring and the C-Br bonds, which might be weak in the IR spectrum. Detailed experimental Raman data for this compound is not currently available in the public domain.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Although a specific crystallographic study for this compound is not found in the searched literature, general principles and data from isomers allow for a theoretical understanding of its solid-state structure.

Single-Crystal X-ray Diffraction for Molecular Geometry and Packing

For comparison, the related isomer, 1,4-Dibromo-2,5-dimethoxybenzene (B1296824), has been studied by single-crystal X-ray diffraction, revealing a planar benzene ring at a crystallographic center of inversion. nih.gov In this isomer, only half of the molecule is unique in the asymmetric unit. nih.gov

Analysis of Crystal Systems, Space Groups, and Unit Cell Parameters

Without experimental data for this compound, its crystal system, space group, and unit cell parameters remain undetermined. However, analysis of a related isomer, 1,4-Dibromo-2,5-dimethoxybenzene, shows that it crystallizes in the monoclinic space group P2₁/c. The unit cell parameters for this isomer have been reported as a = 7.7944(2) Å, b = 8.5884(4) Å, c = 14.7877(4) Å, and β = 107.838(1)°. Another isomer, a complex derivative named 2,3-Dibromo-1-[4-(2,3-dibromo-4,5-dimethoxybenzyl)-2,5-dimethoxybenzyl]-4,5-dimethoxybenzene, also crystallizes in a monoclinic system. nih.gov This suggests that this compound might also adopt a similar crystal system due to structural similarities. The density of various dibromo-dimethoxybenzene isomers is consistently around 1.7 g/cm³, indicating a relatively constant molecular packing efficiency across the series.

Crystallographic Data for a Related Isomer: 1,4-Dibromo-2,5-dimethoxybenzene

| Crystal Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.7944(2) Å |

| b | 8.5884(4) Å |

| c | 14.7877(4) Å |

Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, the packing of this compound molecules would be governed by various intermolecular forces. While strong hydrogen bonds are not expected due to the absence of hydrogen bond donors, weak C-H···O and C-H···Br hydrogen bonds, as well as halogen-halogen (Br···Br) and π-π stacking interactions, are likely to play a significant role in the crystal packing. In the crystal structure of the related 2,5-dibromo isomer, weak carbon-hydrogen to oxygen hydrogen bonds create chains that extend along the b-axis. The presence of bromine atoms also introduces the possibility of halogen bonding, which can influence the supramolecular architecture.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of elemental composition. The calculated exact mass of this compound is 293.889099 atomic mass units. This value corresponds to the sum of the masses of the most abundant isotopes of each element in the molecule (C₈H₈⁷⁹Br₂O₂). The molecular weight is reported as 295.96 g/mol .

While specific experimental HRMS fragmentation data for this compound is not available in the searched literature, general fragmentation patterns for aromatic ethers and halogenated compounds can be predicted. Common fragmentation pathways for aromatic ethers involve cleavage of the ether bond, while brominated compounds often show characteristic isotopic patterns due to the presence of ⁷⁹Br and ⁸¹Br isotopes and can lose bromine atoms or HBr. miamioh.edulibretexts.orglibretexts.org A study on polybrominated diphenyl ethers indicated that congeners with a 2,3-dibromo substitution pattern on one ring were more robust in electron impact mass spectrometry. nih.gov

Computed Mass Spectrometric Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈Br₂O₂ | |

| Molecular Weight | 295.96 g/mol | |

| Exact Mass | 293.889099 u | nih.gov |

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for the analysis of large, nonvolatile, and thermally labile molecules. wikipedia.org There are no specific studies found in the search results detailing the analysis of this compound using MALDI-TOF MS. However, this technique is generally applicable to organic molecules and could be used to determine the molecular weight of this compound with high accuracy.

Computational Chemistry and Theoretical Investigations of 2,3 Dibromo 1,4 Dimethoxybenzene

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 2,3-Dibromo-1,4-dimethoxybenzene, DFT calculations would typically be employed to determine various properties. However, specific published data for this compound is not found. The following subsections outline the type of information that such a study would yield.

Geometry Optimization and Conformational Analysis

A geometry optimization using DFT would calculate the lowest energy arrangement of the atoms in the molecule, providing predicted bond lengths, bond angles, and dihedral angles. This process would identify the most stable conformation of the methoxy (B1213986) groups relative to the benzene (B151609) ring and the adjacent bromine atoms. researchgate.net While general statements about its molecular geometry can be made based on crystallographic principles, precise calculated parameters from DFT are not available in the literature.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are typically performed following geometry optimization to confirm the structure is a true energy minimum. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to provide a detailed assignment of the vibrational modes of the molecule. researchgate.net For this compound, such a correlation and the corresponding data table of vibrational modes are absent from the literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. researchgate.net An FMO analysis for this compound would quantify its electronic properties, such as electron affinity and ionization potential. Specific energy values and visualizations of these orbitals for the title compound have not been published.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting how the molecule will interact with other reagents. researchgate.net While it can be inferred that the oxygen atoms of the methoxy groups would be regions of negative potential and the bromine atoms might exhibit positive regions (sigma-holes), a calculated MEP map for this compound is not available.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electron delocalization within a molecule. It examines charge transfer interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy. researchgate.net This analysis would offer deep insights into the hyperconjugative effects and intramolecular interactions in this compound, but the specific findings are not documented.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics simulations model the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations could explore its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. researchgate.netrsc.org This is particularly relevant for understanding the rotation of the methoxy groups. However, no studies applying MD simulations to this specific compound have been found.

Reaction Mechanism Studies and Transition State Analysis

Computational studies are instrumental in elucidating the intricate details of chemical reactions involving this compound. While specific computational studies on this exact compound's reaction mechanisms are not extensively detailed in the literature, the principles can be understood by examining theoretical investigations of reactions on the parent compound, 1,4-dimethoxybenzene (B90301), such as electrophilic aromatic substitution. youtube.com

Modeling Electrophilic Aromatic Substitution: The synthesis of this compound itself often involves the direct bromination of 1,4-dimethoxybenzene, an electrophilic aromatic substitution reaction. Computational methods can model this process step-by-step:

Generation of the Electrophile: The reaction typically begins with the formation of a potent electrophile. In bromination, this would be a polarized bromine molecule or a bromonium ion species. Computational chemistry can calculate the energetics of forming such electrophiles under various reaction conditions.

Nucleophilic Attack and Arenium Ion Formation: The electron-rich 1,4-dimethoxybenzene ring acts as a nucleophile, attacking the electrophile. youtube.com This is the rate-determining step and leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com Theoretical calculations can map the potential energy surface of this step, identifying the transition state structure and its associated energy barrier (activation energy). The methoxy groups on the ring are activating, meaning they donate electron density and stabilize this cationic intermediate, thus making the reaction more facile. youtube.com

Re-aromatization: The final step involves the departure of a proton from the arenium ion, restoring the aromaticity of the ring and yielding the substituted product.

Transition State Analysis: For a given reaction, computational chemists can locate the transition state—the highest energy point on the reaction coordinate connecting reactants and products. Analysis of the transition state's geometry and vibrational frequencies confirms it as a true saddle point on the potential energy surface. The calculated activation energy provides a quantitative measure of the reaction's kinetic feasibility. For a molecule like this compound, which already possesses two electron-withdrawing bromine atoms and two electron-donating methoxy groups, computational analysis would be crucial to predict the regioselectivity and rate of any further substitution reactions. The interplay between these substituents significantly influences the stability of potential arenium ion intermediates at different positions.

Studies on related dimethoxybenzene derivatives have utilized Density Functional Theory (DFT) with various functionals, such as PBE and the hybrid functional B3LYP, to investigate stability and electronic properties, which are foundational for understanding reaction mechanisms. nih.gov Such computational approaches would be directly applicable to analyzing the transition states for reactions involving this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is widely used to predict spectroscopic properties, which can aid in the identification and structural elucidation of compounds. Nuclear Magnetic Resonance (NMR) chemical shifts are among the most commonly calculated parameters.

Predicting ¹H and ¹³C NMR Chemical Shifts: The prediction of NMR spectra is typically performed using DFT methods, for instance, with the B3LYP functional and a suitable basis set like 6-31G(d). wisc.edu The calculation involves first optimizing the molecular geometry of this compound to its lowest energy conformation. Then, the magnetic shielding tensor for each nucleus (e.g., ¹H, ¹³C) is calculated in the presence of an external magnetic field. The isotropic shielding value, which is an average over all orientations, is then converted to a chemical shift (δ) by referencing it to a standard, typically tetramethylsilane (B1202638) (TMS). wisc.eduwisc.edu

The chemical shift of a particular nucleus is highly sensitive to its local electronic environment. wisc.edu For this compound:

Methoxy Groups (-OCH₃): The oxygen atoms are electronegative and deshield the attached methyl protons and carbon, shifting them downfield. wisc.edu

Bromine Atoms (-Br): As electronegative substituents, the bromine atoms withdraw electron density from the aromatic ring, causing a general deshielding (downfield shift) of the ring carbons and protons.

Aromatic Protons and Carbons: The chemical shifts of the two remaining aromatic protons and the ring carbons are influenced by the combined electronic effects (both inductive and resonance) of the two methoxy and two bromine substituents.

Computational models can predict these shifts with a reasonable degree of accuracy, helping to assign the signals in an experimental spectrum. wisc.edu The table below illustrates the kind of data that can be generated through such computational predictions.

Table 1: Illustrative Predicted NMR Chemical Shifts for this compound (Note: These are example values based on general principles of computational NMR prediction. Actual calculated values may vary based on the level of theory and basis set used.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.0 - 7.5 | 115 - 120 |

| Methoxy -OCH₃ | 3.8 - 4.0 | 56 - 62 |

| Aromatic C-Br | - | 110 - 118 |

| Aromatic C-OCH₃ | - | 150 - 155 |

Beyond NMR, computational methods can also predict other parameters. For instance, predicted Collision Cross Section (CCS) values, which are relevant for ion mobility mass spectrometry, have been calculated for related isomers like 1,3-dibromo-2,4-dimethoxybenzene. uni.lu These calculations provide theoretical data on the ion's shape and size, aiding in its identification in complex mixtures. uni.lu

Applications and Advanced Materials Incorporating 2,3 Dibromo 1,4 Dimethoxybenzene

Precursor in Organic Electronic Materials

2,3-Dibromo-1,4-dimethoxybenzene serves as a key intermediate in the creation of complex organic molecules and polymers with tailored electronic properties. The bromine atoms provide reactive sites for cross-coupling reactions, a cornerstone of modern polymer synthesis, while the methoxy (B1213986) groups influence the solubility and electronic nature of the resulting materials.

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are the foundation of many organic electronic devices. The synthesis of these polymers often relies on the coupling of di-halogenated monomers with other aromatic units. This compound is an ideal candidate for such reactions.

The presence of two bromine atoms allows for the formation of extended polymer chains through various cross-coupling reactions, such as Suzuki, Stille, and direct arylation polymerizations. nih.govdntb.gov.ua These methods enable the combination of the 2,3-dimethoxybenzene unit with a wide array of other aromatic or heteroaromatic systems, each contributing unique properties to the final polymer. For instance, copolymerization with electron-deficient monomers can lead to donor-acceptor (D-A) polymers, a critical class of materials for organic photovoltaics. nih.gov

The methoxy groups play a crucial role in this context. They enhance the solubility of the resulting polymers in common organic solvents, which is a significant advantage for solution-based processing techniques like spin-coating and printing, commonly used in the fabrication of large-area electronic devices. bohrium.com Furthermore, the electron-donating nature of the methoxy groups can influence the energy levels (HOMO and LUMO) of the conjugated polymer, allowing for fine-tuning of its electronic and optical properties. nih.gov

A general synthetic approach for utilizing this compound in the synthesis of a hypothetical conjugated polymer is outlined below:

| Reaction Step | Description | Key Reagents |

| Monomer Synthesis | The starting material, this compound, is synthesized through the bromination of 1,4-dimethoxybenzene (B90301). | 1,4-dimethoxybenzene, Bromine |

| Polymerization | The dibrominated monomer undergoes a cross-coupling reaction with a co-monomer, such as a diboronic acid or distannane derivative of another aromatic compound. | This compound, Co-monomer (e.g., Thiophene-2,5-diboronic acid), Palladium catalyst, Base |

| Purification | The resulting polymer is purified to remove any remaining catalyst and small molecules. | Precipitation, Soxhlet extraction |

This modular approach allows for the creation of a diverse library of conjugated polymers with properties tailored for specific applications.

While direct studies on the charge transport properties of polymers derived specifically from this compound are not extensively reported, the properties of related materials suggest their potential in this area. Organic semiconductors are the active components in a range of electronic devices, and their ability to transport charge carriers (electrons and holes) is paramount to device performance.

Polymers incorporating dimethoxybenzene units are known to exhibit p-type (hole-transporting) or ambipolar (both hole and electron transporting) behavior. The charge transport characteristics are highly dependent on the molecular structure, packing in the solid state, and the energy levels of the polymer. The methoxy groups in this compound-based polymers would likely lead to a relatively high-lying HOMO level, which is favorable for hole injection from common electrodes like gold.

The charge transport in these materials occurs through the hopping of charge carriers between localized states on the polymer chains. The efficiency of this process is influenced by the degree of π-π stacking between adjacent polymer backbones. The substitution pattern on the benzene (B151609) ring can affect the planarity of the polymer chain and its ability to self-assemble into well-ordered domains that facilitate efficient charge transport. While the specific impact of the 2,3-disubstitution pattern on charge mobility is not yet fully elucidated for this compound, it is an active area of research in the broader field of organic electronics.

The tunable electronic properties of polymers derived from this compound make them promising candidates for use in OPVs and OLEDs.

In Organic Light-Emitting Diodes , the color of the emitted light is determined by the energy gap of the emissive material. By carefully selecting the co-monomers to be polymerized with this compound, the bandgap of the resulting polymer can be engineered to produce light of a specific color. Furthermore, the high photoluminescence quantum yields desirable for efficient OLEDs can be achieved through judicious molecular design. The solubility imparted by the methoxy groups would also be advantageous for the fabrication of solution-processed OLEDs.

Components in Supramolecular Architectures

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The specific substitution pattern of this compound, featuring both hydrogen bond acceptors (methoxy groups) and potential halogen bond donors (bromine atoms), makes it an intriguing component for the construction of complex supramolecular assemblies.

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. While there are no direct reports of this compound itself acting as a host or guest, its structural motifs are found in larger macrocyclic hosts.

For example, dimethoxybenzene units are integral components of pillar[n]arenes, a class of macrocyclic hosts with a unique pillar-shaped architecture. The electron-rich cavity of these hosts can encapsulate a variety of guest molecules, leading to applications in drug delivery, sensing, and materials science. The functionalization of these pillararenes, for instance with bromoalkoxy chains, can be achieved through synthetic routes that may involve precursors with a similar substitution pattern to this compound. These functional groups can then influence the host-guest binding properties and the self-assembly behavior of the macrocycle.

The arrangement of molecules in the solid state is dictated by a subtle interplay of non-covalent interactions. The study of these interactions and their use in designing new crystalline materials is known as crystal engineering. This compound possesses several functional groups that can participate in directional non-covalent interactions, making it a subject of interest for crystal engineering studies.

The bromine atoms can participate in halogen bonding , a directional interaction between an electrophilic region on the halogen atom and a nucleophile. In the crystal structure of the related isomer, 1,2-dibromo-4,5-dimethoxybenzene, C-Br···Br-C halogen bonds are observed, which govern the inter-columnar packing of the molecules. uchile.clnih.gov It is plausible that this compound could also form similar halogen-bonded networks.

The interplay of these various non-covalent interactions can lead to the formation of specific, well-defined supramolecular structures. By understanding and controlling these interactions, it may be possible to design new materials based on this compound with desired solid-state properties.

| Interaction Type | Participating Groups | Potential Role in Supramolecular Assembly |

| Halogen Bonding | Bromine atoms | Formation of directional linkages between molecules, influencing crystal packing. |

| Hydrogen Bonding | Methoxy groups (acceptors), Aromatic C-H (donors) | Directing the formation of one-, two-, or three-dimensional networks. |

| π-π Stacking | Benzene ring | Promoting close packing of aromatic cores, important for electronic communication. |

Synthetic Intermediates for Complex Molecule Synthesis

The strategic placement of reactive bromine atoms and electron-donating methoxy groups on the aromatic ring of this compound makes it an ideal starting point for constructing intricate molecular architectures.

Natural Product Synthesis Pathways

While direct total syntheses of natural products commencing from this compound are not extensively documented, its structural motifs are present in a variety of naturally occurring brominated compounds, particularly those isolated from marine organisms. The compound serves as a valuable model and precursor for synthesizing key fragments of these complex molecules. For instance, the synthesis of brominated dibenzyl phenols, a class of biologically active natural products, involves intermediates that are structurally analogous to derivatives of this compound.

Research has demonstrated the synthesis of (2,3-dibromo-4,5-dimethoxyphenyl)methanol, a key structural unit for building larger brominated phenols. This highlights the utility of the this compound framework in accessing the specific substitution patterns required for these natural products. The vicinal bromine atoms allow for selective metallation and subsequent coupling reactions, enabling the construction of the complex diaryl structures found in many marine-derived compounds.

| Intermediate Target | Key Synthetic Transformation | Relevance to Natural Products |

| (2,3-dibromo-4,5-dimethoxyphenyl)methanol | Formylation followed by reduction | Building block for brominated dibenzyl phenols |

| Substituted biaryl compounds | Suzuki or Stille coupling | Core structure of various polybrominated diphenyl ethers |

| Functionalized hydroquinones | Demethylation and oxidation | Access to quinone-based natural products |

Pharmaceutical and Agrochemical Development

In the realms of pharmaceutical and agrochemical research, halogenated organic compounds are of immense importance due to their enhanced biological activities and metabolic stability. This compound is recognized as a key building block in these sectors. It is commercially available for pharmaceutical testing and is listed as a component in the synthesis of protein degrader building blocks. biosynth.comnih.gov

The presence of bromine atoms allows for entry into a wide array of chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds. These reactions enable the assembly of complex molecular scaffolds from the relatively simple dibrominated precursor. The compound's structure is related to the class of bromophenols, which are investigated for a range of biological activities, including antioxidant and anticancer properties.

Building Blocks for Molecular Motors and Devices

The development of artificial molecular machines is a frontier in chemistry and nanotechnology. These devices require components with well-defined geometries and the ability to undergo controlled conformational changes. While research on this compound in this specific context is emerging, its isomer, 1,4-dibromo-2,5-dimethoxybenzene (B1296824), has been successfully used as a critical intermediate. researchgate.netrsc.org

Specifically, 1,4-dibromo-2,5-dimethoxybenzene is a precursor in the synthesis of 4-(2',5'-dimethoxy-4'-acetylthiophenyl)phenyl-nonafluorobiphenyl, a molecule designed for use as a molecular switch, transistor, and in memory storage devices. researchgate.net This demonstrates the principle that dibromo-dimethoxybenzene scaffolds are highly valuable for creating the rigid, functional components necessary for molecular electronics. The 2,3-isomer offers a different geometric arrangement of its reactive sites, providing an alternative platform for designing molecular components with distinct three-dimensional shapes and functionalities, essential for the construction of rotors, gears, and other nanoscale machines. researchgate.net

Catalysis and Reaction Engineering

The unique electronic and structural properties of this compound also make it a target for applications in catalysis, both as a precursor to specialized ligands and in the development of supported catalytic systems.

Ligand Precursors for Metal-Catalyzed Reactions

The two adjacent bromine atoms on the this compound ring are perfectly positioned for the synthesis of bidentate ligands. These ligands are crucial components of many homogeneous catalysts, as they can chelate to a metal center, thereby influencing its stability, activity, and selectivity.

A plausible and highly valuable application is the synthesis of bidentate phosphine (B1218219) ligands. Through a double substitution reaction, for example with lithium diphenylphosphide or by palladium-catalyzed phosphination, the two bromine atoms can be replaced by phosphine groups. The resulting ligand, 1,2-bis(diphenylphosphino)-3,6-dimethoxybenzene, would feature a rigid aromatic backbone, which is often desirable for creating a well-defined coordination environment around a metal catalyst. The electron-donating methoxy groups would also electronically tune the ligand, potentially enhancing the catalytic activity of the metal center to which it is bound.

| Ligand Type | Proposed Synthetic Route | Potential Metal Complex | Application in Catalysis |

| Bidentate Phosphine | Double lithiation followed by reaction with chlorodiphenylphosphine | Palladium(II), Rhodium(I), Ruthenium(II) | Cross-coupling, Hydrogenation |

| Bidentate N-Heterocyclic Carbene (NHC) | Conversion to a bis-benzimidazolium salt | Gold(I), Iridium(I) | Hydrosilylation, Transfer Hydrogenation |

Heterogeneous Catalysis Applications

The field of heterogeneous catalysis seeks to immobilize active catalytic species onto solid supports to facilitate catalyst recovery and recycling, key principles of green chemistry. This compound can serve as a precursor for creating such supported catalysts.

One strategy involves the functionalization of the dibromo-compound through one of its bromine atoms to introduce a group capable of covalently bonding to a solid support, such as silica (B1680970) gel or a polymer resin. For example, a Grignard reaction at one bromine position followed by reaction with a silylating agent like 3-(chloropropyl)trimethoxysilane would yield a molecule ready for grafting onto a silica surface. The remaining bromine atom could then be converted into a catalytically active site, for example, by transformation into a phosphine ligand to coordinate a transition metal. This approach allows for the creation of a single-site heterogeneous catalyst, combining the high selectivity of molecular catalysts with the practical advantages of a solid-supported system.

Future Research Directions and Emerging Trends

Exploration of Novel Reactivity and Catalytic Pathways

While 2,3-Dibromo-1,4-dimethoxybenzene is known to participate in reactions such as nucleophilic substitutions and oxidations, significant opportunities lie in exploring more advanced and selective transformations. Future work will likely focus on leveraging the two bromine atoms for sophisticated cross-coupling reactions. Methodologies like the Suzuki-Miyaura and Stille couplings, which are effective for forming carbon-carbon bonds with other brominated heterocycles, could be adapted to selectively functionalize one or both bromine positions on the benzene (B151609) ring. researchgate.net This would enable the synthesis of a diverse array of complex molecules, including unsymmetrically substituted derivatives, which are challenging to produce via traditional methods.

The development of novel catalytic systems tailored for this specific substrate could lead to enhanced reaction efficiency, selectivity, and milder reaction conditions. Research into photoredox catalysis or electrochemistry could also unveil new reaction pathways, providing access to unique molecular architectures that are not achievable through conventional thermal methods. Such explorations are critical for creating novel building blocks for applications in pharmaceuticals and electronic materials. researchgate.net

Development of High-Performance Materials

The structural characteristics of this compound make it a promising candidate for the synthesis of high-performance organic materials. Analogous dibromo-dimethoxybenzene isomers have served as crucial intermediates in the creation of molecular switches, transistors, and memory devices. nih.gov This precedent suggests that this compound could be a valuable precursor for novel organic electronic materials.

Future research is expected to focus on incorporating this moiety into conjugated polymers and oligomers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atoms provide reactive handles for polymerization reactions, while the dimethoxy groups help to tune the solubility and electronic properties of the resulting materials. The strategic functionalization of the dibromo-arene core could lead to materials with tailored band gaps, charge transport properties, and enhanced thermal stability, paving the way for next-generation flexible electronics and energy-conversion devices. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Property Prediction

The discovery of new molecules and materials is often a costly and time-intensive process. mit.edu An emerging trend in chemical research is the integration of artificial intelligence (AI) and machine learning (ML) to accelerate this process. mit.eduarxiv.org These computational tools can predict the physical, chemical, and biological properties of molecules based on their structure, significantly narrowing the field of candidates for laboratory synthesis and testing. mit.eduaaai.org

For this compound, future research will likely employ ML models to predict the properties of its potential derivatives. By training algorithms on existing data, researchers can screen vast virtual libraries of related compounds to identify those with the highest probability of exhibiting desired characteristics, such as specific electronic properties for materials science or biological activity for drug discovery. mit.edu Techniques like graph convolutional neural networks, which interpret molecules as graphs of atoms and bonds, are particularly well-suited for this purpose and can operate effectively even with smaller datasets. mit.eduaaai.org This data-driven approach can guide synthetic efforts, saving significant time and resources. mit.edu

Sustainable and Greener Synthesis Approaches

Increasingly, the chemical industry is focusing on developing sustainable and environmentally friendly manufacturing processes. The current synthesis of this compound often involves the direct bromination of 1,4-dimethoxybenzene (B90301) in solvents like acetic acid. While effective, future research will aim to develop "greener" alternatives that reduce waste, avoid hazardous reagents, and improve energy efficiency.

One promising avenue is the exploration of alternative synthetic routes, such as the vapor-phase O-methylation of dihydroxybenzenes, which represents a more environmentally benign method for creating dimethoxybenzene precursors. researchgate.net Additionally, research into solid-supported catalysts or solvent-free reaction conditions for the bromination step could significantly reduce the environmental footprint of the synthesis. The goal is to develop scalable, cost-effective, and sustainable methods that align with the principles of green chemistry.

Investigation of Biological Activities of Derived Compounds

Preliminary studies have suggested that this compound may possess antioxidant and potential anticancer properties. However, the most significant potential may lie in the biological activities of its derivatives. The core structure serves as a versatile scaffold for medicinal chemistry, allowing for the synthesis of new compounds to be screened for therapeutic potential.

Future research will focus on creating libraries of derivatives through reactions like demethylation to produce bromophenols or through cross-coupling reactions to add diverse functional groups. nih.govresearchgate.net These new molecules can then be evaluated for a wide range of biological activities. Drawing from studies on other lichen-derived and synthetic monoaromatic compounds, promising areas of investigation include antimicrobial, antifungal, antiviral, and enzyme inhibitory activities, such as alpha-glucosidase inhibition. researchgate.netnih.govnih.gov Structure-activity relationship (SAR) studies, aided by techniques like X-ray crystallography, will be essential to understand how molecular modifications influence biological function and to guide the design of more potent and selective therapeutic agents. nih.govresearchgate.net

Data Tables

Table 1: Summary of Future Research Directions for this compound

| Research Area | Focus | Potential Methodologies & Technologies | Desired Outcome |

|---|---|---|---|

| Novel Reactivity | Exploring advanced synthetic transformations. | Suzuki-Miyaura & Stille cross-coupling, photoredox catalysis. researchgate.net | Access to complex and unsymmetrically substituted derivatives. |

| High-Performance Materials | Creating functional organic materials. | Conjugated polymer synthesis, device fabrication and testing. nih.gov | New materials for OLEDs, OPVs, and molecular electronics. researchgate.netnih.gov |

| AI/ML Integration | Accelerating discovery through computation. | Graph convolutional neural networks, molecular property prediction. mit.eduaaai.org | Rapid identification of promising derivatives for targeted applications. mit.edu |

| Green Synthesis | Developing sustainable production methods. | Vapor-phase catalysis, solvent-free reactions. researchgate.net | Environmentally friendly and efficient manufacturing processes. |

| Biological Activity | Discovering therapeutic applications. | Derivative synthesis, in vitro screening, SAR studies. nih.govresearchgate.net | Novel compounds with potential antimicrobial or anticancer activity. researchgate.netnih.gov |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,4-dibromo-2,5-dimethoxybenzene (B1296824) |

| 1,4-dimethoxybenzene |

| This compound |

| 2,3-Dibromo-1-[4-(2,3-dibromo-4,5-dimethoxybenzyl)-2,5-dimethoxybenzyl]-4,5-dimethoxybenzene |

| Acetic acid |

| Bromophenol |

常见问题

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing 2,3-Dibromo-1,4-dimethoxybenzene, and how can its purity be validated? A:

- Synthetic Routes : The compound is typically synthesized via electrophilic bromination of 1,4-dimethoxybenzene using bromine (Br₂) in acetic acid or dichloromethane. The reaction is monitored for regioselectivity, as bromination occurs preferentially at the 2- and 3-positions due to electron-donating methoxy groups .

- Purification : Recrystallization from ethanol or methanol is recommended to remove unreacted starting materials and byproducts.

- Characterization : Validate purity using:

- Melting Point : Reported as 123–124°C (literature value) .

- Spectroscopy : ¹H/¹³C NMR (e.g., δ ~3.8 ppm for OCH₃ groups, δ ~6.9 ppm for aromatic protons) and mass spectrometry (MS) for molecular ion confirmation (MW: 295.96 g/mol) .

- X-ray Crystallography : For definitive structural confirmation (if crystalline) .

Reactivity and Functionalization

Q: How do the positions of bromine and methoxy groups influence the reactivity of this compound in cross-coupling reactions? A:

- Electronic Effects : The electron-withdrawing bromine atoms deactivate the ring, while methoxy groups activate specific positions. This duality allows selective Suzuki-Miyaura or Ullmann couplings at the less hindered 5- and 6-positions.

- Methodological Considerations :

- Comparative Data : Halogenated analogs (e.g., 2,3-Dibromo-1,4-difluorobenzene) show similar reactivity trends but differ in solubility (density: 2.087 g/cm³ predicted) .

Advanced Safety and Stability

Q: What are the critical safety protocols for handling this compound, and how does its stability vary under different storage conditions? A:

- Safety Protocols :

- Stability :

- Store at 2–8°C in airtight, light-resistant containers to prevent decomposition.

- Monitor stability via periodic TGA/DSC analysis to detect thermal degradation (>200°C predicted) .

Addressing Contradictory Solubility Data

Q: How can researchers resolve discrepancies in reported solubility data for this compound? A:

- Experimental Design :

- Case Study : Analogous compounds like 2,3-Dibromo-4,5-dimethoxybenzaldehyde show higher solubility in DMSO due to aldehyde group polarity .

Pharmacological Potential and Bioactivity

Q: What methodologies are recommended for evaluating the bioactivity of this compound derivatives? A:

- Target Identification :

- Enzyme Inhibition : Test against β-secretase (BACE1) using fluorogenic assays, referencing halogenated analogs with proven inhibitory activity .

- Antimicrobial Screening : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria.

- Structural Optimization : Introduce substituents (e.g., amines, carboxylates) via nucleophilic substitution to enhance bioavailability .

Mechanistic Studies in Electrophilic Substitution

Q: How can kinetic studies elucidate the role of bromine in electrophilic substitution reactions involving this compound? A:

- Experimental Approach :

- Computational Support : Perform DFT calculations to map electron density and predict regioselectivity .

Analytical Quantification in Complex Matrices

Q: What advanced analytical techniques are suitable for quantifying this compound in environmental or biological samples? A:

- Sample Preparation :

- Liquid-liquid extraction (LLE) with ethyl acetate for environmental matrices.

- Solid-phase extraction (SPE) for biological fluids (e.g., plasma).

- Quantification :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。